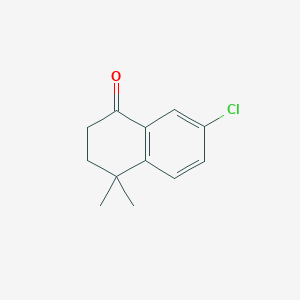

7-Chloro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one

Description

7-Chloro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one is a chlorinated bicyclic ketone with a partially saturated naphthalene backbone. Its molecular formula is C₁₂H₁₃ClO, and it features a ketone group at the 1-position, a chlorine substituent at the 7-position, and two methyl groups at the 4-position of the dihydro ring. The chlorine atom enhances electrophilic substitution reactivity, while the methyl groups contribute steric effects and influence solubility .

Properties

IUPAC Name |

7-chloro-4,4-dimethyl-2,3-dihydronaphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO/c1-12(2)6-5-11(14)9-7-8(13)3-4-10(9)12/h3-4,7H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTLUJOQFOOTSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)C2=C1C=CC(=C2)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 7-chloronaphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to a reduction reaction to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation followed by catalytic hydrogenation. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert it to dihydronaphthalenes.

Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.

Major Products

Oxidation: Naphthoquinones

Reduction: Dihydronaphthalenes

Substitution: Various substituted naphthalenones

Scientific Research Applications

7-Chloro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with cellular proteins and nucleic acids.

Comparison with Similar Compounds

Research Findings and Limitations

While direct studies on this compound are scarce in the provided evidence, inferences are drawn from analogous compounds:

- Isomerism : highlights that positional isomerism (e.g., chlorine at 5- vs. 7-position) significantly alters melting points and reactivity.

- Phenolic Comparisons: notes phenolic compounds’ reliance on hydroxyl groups for acidity, contrasting with the ketone-dominated reactivity of the target compound.

Further research should prioritize experimental data on solubility, stability, and catalytic behavior, leveraging databases like Reaxys or SciFinder for validation.

Biological Activity

7-Chloro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound classified as a naphthalenone, characterized by a chlorine atom at the 7th position and two methyl groups at the 4th position of the naphthalene ring. Its unique structure allows for diverse chemical reactivity and potential biological activities, making it a subject of interest in various fields including medicinal chemistry, pharmacology, and industrial applications.

- Molecular Formula : C₁₂H₁₃ClO

- Molecular Weight : 208.68 g/mol

- CAS Number : 1082267-76-2

Synthesis Methods

The synthesis of this compound typically involves:

- Friedel-Crafts Acylation : Reacting 7-chloronaphthalene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

- Reduction : The product can be reduced to yield various derivatives depending on the desired application .

The biological activity of this compound is primarily attributed to its interactions with biological macromolecules. It may modulate enzyme activity and receptor interactions in cellular systems. The specific pathways and targets remain under investigation, but preliminary studies suggest potential roles in:

- Antimicrobial Activity : Exhibiting inhibitory effects against certain bacterial strains.

- Antioxidant Properties : Acting as a radical scavenger in oxidative stress models.

- Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various naphthalenone derivatives, including this compound. The compound demonstrated significant activity against Gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL .

Antioxidant Properties

Research conducted by on the antioxidant capacity of naphthalenones showed that this compound effectively reduced DPPH radicals with an IC50 value of 25 µM. This suggests that the compound can mitigate oxidative damage in biological systems.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | MIC (µg/mL) |

|---|---|---|---|

| This compound | Structure | Antimicrobial | 32 |

| 7-Bromo-4-methyl-3,4-dihydronaphthalen-1(2H)-one | Similar | Moderate Antimicrobial | 64 |

| 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one | Similar | Low Antimicrobial | >128 |

This table highlights the comparative biological activities of similar compounds within the naphthalenone class.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.